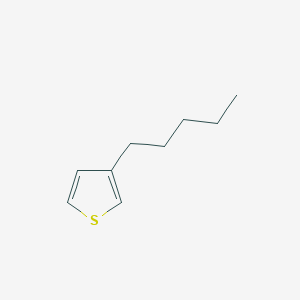

3-Pentylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pentylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14S/c1-2-3-4-5-9-6-7-10-8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQKSZYJGUXAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110851-62-2 | |

| Record name | Poly(3-pentylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80571783 | |

| Record name | 3-Pentylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-31-8 | |

| Record name | 3-Pentylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102871318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615FDD13VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Pentylthiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Alkylthiophenes are foundational heterocyclic building blocks, particularly in the fields of materials science and medicinal chemistry. Their derivatives, most notably regioregular poly(3-alkylthiophenes) (P3ATs), are cornerstone materials in organic electronics, finding applications in field-effect transistors, sensors, and photovoltaic cells.[1][2] The properties of these advanced materials are critically dependent on the purity and structural integrity of the monomeric units. 3-Pentylthiophene (C₉H₁₄S) is a key monomer in this class, offering a balance of solubility and electronic performance in its polymeric form.[2][3]

This technical guide provides an in-depth, field-proven methodology for the synthesis, purification, and comprehensive characterization of this compound. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, grounding the protocol in established chemical principles to ensure reproducibility and success.

Section 1: Synthetic Strategy & Rationale

The core of this synthesis is the formation of a carbon-carbon bond between the C3 position of the thiophene ring and a five-carbon alkyl chain. While several modern cross-coupling reactions exist, such as the Suzuki[4][5] and direct C-H arylation/alkylation methods,[6][7] the Nickel-catalyzed Kumada cross-coupling remains a highly efficient, robust, and cost-effective choice for this specific transformation.[8][9]

The Kumada coupling utilizes a Grignard reagent (R-MgX) and an organic halide (R'-X) in the presence of a nickel or palladium catalyst.[10] Its advantages for synthesizing this compound are significant:

-

High Yields: The reaction is known to produce 3-alkylthiophenes in good to excellent yields.[8]

-

Reagent Accessibility: 3-Bromothiophene and 1-bromopentane (for generating the Grignard reagent) are commercially available and relatively inexpensive.

-

Directness: It is a one-step reaction that directly couples the desired fragments without requiring intermediate steps like boronic acid synthesis (as in Suzuki coupling).[9]

This guide will focus on the Kumada coupling between 3-bromothiophene and pentylmagnesium bromide, catalyzed by [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂).

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-N-Pentylthiophene Manufacturer China | Properties, Safety, Applications, Supplier Price & Quality – Expert Chemical Information [quinoline-thiophene.com]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Kumada Coupling [organic-chemistry.org]

- 10. Kumada coupling - Wikipedia [en.wikipedia.org]

3-Pentylthiophene molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 3-Pentylthiophene

Abstract

Thiophene and its derivatives are cornerstone heterocyclic compounds that feature prominently in medicinal chemistry and materials science. Their unique electronic properties and reactivity make them privileged scaffolds in the design of novel pharmaceuticals and organic electronic materials. This technical guide provides a comprehensive examination of this compound, a representative 3-alkylthiophene, focusing on its molecular structure, chemical bonding, and the causal relationships between its structure and its physicochemical properties. We will delve into validated synthetic protocols, detailed spectroscopic characterization, and the molecule's inherent reactivity, offering field-proven insights for professionals engaged in advanced chemical research and development.

Introduction: The Significance of the Thiophene Scaffold

Thiophene (C₄H₄S) is a five-membered aromatic heterocycle that has garnered significant attention due to its structural resemblance to benzene and its versatile chemical nature.[1][2] The substitution of a CH=CH group in benzene with a sulfur atom imparts a unique set of electronic characteristics, including high electron density and susceptibility to electrophilic substitution, making the thiophene ring a valuable synthon in organic chemistry.[3]

Alkyl-substituted thiophenes, particularly 3-alkylthiophenes, serve as crucial monomers for the synthesis of conductive polymers like poly(3-alkylthiophene)s (P3ATs). These polymers are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[4][5] The alkyl side chain, such as the pentyl group in this compound, is not merely a passive component; it critically influences the polymer's solubility, processability, and the solid-state packing of polymer chains, which in turn dictates the material's electronic performance. In the realm of drug development, the thiophene nucleus is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs, where it often enhances metabolic stability or modulates receptor binding affinity.

This guide focuses on this compound as a model compound to explore the fundamental principles of structure and bonding that underpin the utility of this entire class of molecules.

Molecular Structure of this compound

The molecular structure of this compound consists of a planar, five-membered thiophene ring to which a flexible five-carbon pentyl chain is attached at the C3 position.[6]

The Thiophene Ring: Geometry and Bond Parameters

The thiophene ring is a planar heterocycle.[1] This planarity is a prerequisite for its aromaticity. The internal bond angles and bond lengths deviate from those of a regular pentagon due to the presence of the larger sulfur atom and the nature of the conjugated π-system. Based on high-resolution rotational spectroscopy of the parent thiophene molecule, the key structural parameters are well-established and provide a reliable foundation for understanding the substituted derivative.[1][7][8]

| Parameter | Typical Value | Reference |

| C-S Bond Length | ~1.71 Å | [1][7] |

| Cα=Cβ Bond Length | ~1.37 Å | [1][7] |

| Cβ-Cβ' Bond Length | ~1.42 Å | [1][7] |

| C-S-C Bond Angle | ~92.2° | [7][8] |

| C-C-S Bond Angle | ~111.5° | [7][8] |

| C-C-C Bond Angle | ~112.4° | [7][8] |

| Table 1: Experimentally determined bond lengths and angles for the parent thiophene ring. |

The C-S bond is significantly longer than a typical C-C single bond (~1.54 Å) but shorter than the sum of the van der Waals radii, indicating partial double bond character due to the participation of sulfur's lone pair electrons in the aromatic system.[9] The C-S-C angle is notably acute, a consequence of the geometric constraints of a five-membered ring containing a third-row element.

The Pentyl Substituent

The n-pentyl group (CH₂CH₂CH₂CH₂CH₃) is a saturated alkyl chain attached to the C3 position of the thiophene ring. It possesses four rotatable C-C single bonds, granting it significant conformational flexibility.[6] This chain imparts lipophilicity to the molecule, enhancing its solubility in common organic solvents, a critical property for solution-based processing in materials science applications.[5]

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. This compound | C9H14S | CID 15345429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fulir.irb.hr [fulir.irb.hr]

An In-depth Technical Guide to N-Substituted 1H-Pyrazolo[3,4-d]pyrimidin-4-amines: A Focus on 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the endogenous purine nucleus. This bioisosteric relationship allows it to function as a versatile "hinge-binding" motif for a multitude of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class have demonstrated significant therapeutic potential by targeting a range of kinases, including Bruton's tyrosine kinase (BTK), Src family kinases, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][2][3] This guide provides a comprehensive technical overview of this important class of compounds, with a specific focus on the design rationale, synthesis, and potential biological activities of a representative member, 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related analogs to provide a robust framework for its scientific exploration.

Physicochemical and Structural Properties

While a specific CAS number for 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not readily found in public databases, its properties can be inferred from its constituent parts and related molecules.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C20H24FN7 | Inferred |

| Molecular Weight | 381.45 g/mol | Inferred |

| Core Scaffold | 1H-Pyrazolo[3,4-d]pyrimidine | [4] |

| Key Substituents | 2-Fluorobenzyl at N1, N-(1-methylpiperidin-4-yl) at C4 | User-provided |

| Predicted Solubility | Likely requires organic solvents like DMSO for stock solutions. Aqueous solubility may be limited but can be improved through salt formation or prodrug strategies. | [5] |

| Predicted Stability | Generally stable under standard laboratory conditions. | Inferred |

Synthetic Pathways and Methodologies

The synthesis of N-substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amines typically follows a convergent strategy, building upon a pre-formed pyrazole ring. A general and adaptable synthetic route is outlined below.

Experimental Protocol: A General Synthesis Approach

Step 1: Synthesis of the Pyrazole Core

A common starting point is the condensation of a hydrazine derivative with a cyanoacetate. For the target molecule, this would involve the reaction of (2-fluorobenzyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate to yield ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate.

-

Reagents: (2-fluorobenzyl)hydrazine, ethyl (ethoxymethylene)cyanoacetate, absolute ethanol.

-

Procedure:

-

Dissolve equimolar amounts of (2-fluorobenzyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate in absolute ethanol.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Formation of the Pyrazolo[3,4-d]pyrimidin-4-one

The resulting aminopyrazole is then cyclized with formamide at high temperature to construct the pyrimidinone ring.

-

Reagents: Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate, formamide.

-

Procedure:

-

Heat a mixture of the aminopyrazole derivative in an excess of formamide at approximately 190°C for several hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 3: Chlorination of the Pyrimidinone

The pyrazolopyrimidinone is then converted to the more reactive 4-chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl3).

-

Reagents: 1-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF, catalytic).

-

Procedure:

-

Suspend the pyrazolopyrimidinone in an excess of POCl3 with a catalytic amount of DMF.

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the 4-chloro derivative.

-

Step 4: Nucleophilic Substitution to Yield the Final Product

The final step involves the nucleophilic displacement of the chlorine atom with the desired amine, in this case, 4-amino-1-methylpiperidine.[6]

-

Reagents: 4-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine, 4-amino-1-methylpiperidine, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), a suitable solvent (e.g., N,N-dimethylformamide - DMF or ethanol).

-

Procedure:

-

Dissolve the 4-chloro derivative in the chosen solvent.

-

Add 4-amino-1-methylpiperidine and the base.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) until the reaction is complete.

-

Cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

Caption: General synthetic workflow for N-substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amines.

Mechanism of Action and Potential Signaling Pathways

The primary mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the catalytic site of protein kinases. The nitrogen atoms of the pyrazole and pyrimidine rings are crucial for forming hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase.

For the specific molecule, 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , the substituents are expected to play key roles in determining its target selectivity and potency:

-

1-(2-fluorobenzyl) group: This lipophilic group likely occupies a hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom can modulate electronic properties and potentially engage in specific interactions.

-

N-(1-methylpiperidin-4-yl) group: This basic moiety can enhance solubility and provides a vector for interaction with the solvent-exposed region of the kinase or with acidic residues on the protein surface.

Based on the activities of structurally similar compounds, this molecule could potentially inhibit kinases such as:

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies and autoimmune diseases.[1]

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in a wide range of cellular processes, including proliferation, differentiation, and survival. Their inhibition is a therapeutic strategy in various cancers.[7]

-

EGFR Tyrosine Kinase: A receptor tyrosine kinase whose overactivity is implicated in the growth of several solid tumors.[3]

Caption: Potential kinase inhibition and downstream signaling modulation.

Potential Applications and Therapeutic Areas

Given the established role of the pyrazolo[3,4-d]pyrimidine scaffold as a kinase inhibitor, 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs are prime candidates for investigation in several therapeutic areas:

-

Oncology: As inhibitors of kinases that drive tumor growth and survival, these compounds could be developed for the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[8]

-

Inflammation and Autoimmune Diseases: By targeting kinases like BTK, which are crucial for immune cell signaling, these molecules may offer therapeutic benefits in conditions such as rheumatoid arthritis and lupus.

-

Neurological Disorders: Some kinase inhibitors have shown potential in treating neuroinflammatory and neurodegenerative diseases.

Conclusion and Future Directions

The N-substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a highly fruitful area for the discovery of novel kinase inhibitors. While 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a compelling example of this class, further detailed experimental validation is necessary to fully elucidate its specific biological profile. Future research should focus on its synthesis, purification, and characterization, followed by comprehensive in vitro kinase screening and cellular assays to determine its potency, selectivity, and mechanism of action. Subsequent in vivo studies in relevant disease models will be crucial to assess its therapeutic potential. The insights provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of 3-Pentylthiophene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3-Pentylthiophene, a heterocyclic aromatic compound of significant interest in the development of organic electronic materials and pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind experimental choices and grounding the discussion in established principles, this guide serves as a valuable resource for the structural elucidation and characterization of this compound and related 3-alkylthiophene derivatives.

Introduction: The Significance of this compound

This compound is a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom. The introduction of a pentyl group at the 3-position of the thiophene ring imparts specific solubility and electronic properties, making it a valuable building block in organic synthesis. Its structural characterization is paramount for ensuring purity, understanding its reactivity, and predicting its behavior in various applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and electronic properties. This guide delves into the expected spectroscopic data for this compound and the methodologies to acquire and interpret it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the arrangement of atoms and the electronic environment of the thiophene ring and the pentyl side chain.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene ring and the pentyl group. The chemical shifts are influenced by the electron-donating nature of the alkyl group and the aromaticity of the thiophene ring.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Thiophene) | ~7.15 | Doublet of Doublets | J(H2,H5) ≈ 3.0, J(H2,H4) ≈ 1.5 |

| H-5 (Thiophene) | ~6.95 | Doublet of Doublets | J(H5,H2) ≈ 3.0, J(H5,H4) ≈ 5.0 |

| H-4 (Thiophene) | ~6.90 | Doublet of Doublets | J(H4,H5) ≈ 5.0, J(H4,H2) ≈ 1.5 |

| α-CH₂ (Pentyl) | ~2.60 | Triplet | J ≈ 7.5 |

| β-CH₂ (Pentyl) | ~1.60 | Multiplet | - |

| γ, δ-CH₂ (Pentyl) | ~1.35 | Multiplet | - |

| ω-CH₃ (Pentyl) | ~0.90 | Triplet | J ≈ 7.0 |

Causality and Interpretation:

-

Thiophene Protons: The protons on the thiophene ring (H-2, H-4, and H-5) resonate in the aromatic region (typically 6.5-7.5 ppm). The electron-donating pentyl group at the 3-position is expected to cause a slight upfield shift compared to unsubstituted thiophene. The H-2 proton is generally the most deshielded due to its proximity to the sulfur atom. The coupling constants are characteristic of the thiophene ring system.[1]

-

Pentyl Protons: The protons of the pentyl chain show characteristic aliphatic signals. The α-methylene protons are deshielded due to their direct attachment to the aromatic ring. The remaining methylene groups appear as overlapping multiplets, and the terminal methyl group gives a characteristic triplet.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for good signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 90° pulse and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Visualization of the NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a greater number of scans is typically required compared to ¹H NMR.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Thiophene) | ~142 |

| C-2 (Thiophene) | ~128 |

| C-5 (Thiophene) | ~125 |

| C-4 (Thiophene) | ~122 |

| α-C (Pentyl) | ~30 |

| β-C (Pentyl) | ~32 |

| γ-C (Pentyl) | ~22 |

| δ-C (Pentyl) | ~31 |

| ω-C (Pentyl) | ~14 |

Causality and Interpretation:

-

Thiophene Carbons: The aromatic carbons of the thiophene ring resonate between 120 and 145 ppm. The C-3 carbon, directly attached to the pentyl group, is expected to be the most downfield due to the substitution effect. The other ring carbons will have distinct chemical shifts reflecting the electronic influence of the pentyl substituent.[1]

-

Pentyl Carbons: The carbons of the pentyl chain appear in the aliphatic region of the spectrum (10-40 ppm). The chemical shifts can be assigned based on established empirical rules and comparison with similar alkyl-substituted aromatic compounds.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required for ¹³C NMR.

-

Instrument Setup:

-

Tune the probe for ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[2]

-

-

Data Processing: The processing steps are similar to those for ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the thiophene ring and the alkyl C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | Aromatic C-H Stretch (Thiophene) | Medium |

| 2955-2850 | Aliphatic C-H Stretch (Pentyl) | Strong |

| ~1540, ~1450 | C=C Aromatic Ring Stretch | Medium |

| ~1465, ~1375 | CH₂ and CH₃ Bending | Medium |

| ~840, ~700 | C-H Out-of-plane Bending (Thiophene) | Strong |

| ~700-600 | C-S Stretch | Weak to Medium |

Causality and Interpretation:

-

Aromatic C-H Stretch: The stretching vibration of the C-H bonds on the thiophene ring typically appears just above 3000 cm⁻¹.[3]

-

Aliphatic C-H Stretch: The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the pentyl chain.[4]

-

Thiophene Ring Vibrations: The stretching of the C=C bonds within the aromatic ring gives rise to absorptions in the 1400-1600 cm⁻¹ region.[3] The C-H out-of-plane bending vibrations are particularly useful for determining the substitution pattern of the thiophene ring.[5]

-

C-S Stretch: The C-S stretching vibration is often weak and can be difficult to assign definitively.[6]

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound onto a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top to create a thin film.[7]

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Visualization of the IR Spectroscopy Workflow

Caption: Workflow for FTIR data acquisition and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by π → π* transitions within the conjugated thiophene ring.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Hexane/Ethanol | ~235-245 | π → π* |

Causality and Interpretation:

-

The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation. The alkyl substituent has a relatively small effect on the λ_max compared to more strongly electron-donating or withdrawing groups.

-

Solvatochromism: The polarity of the solvent can influence the λ_max. A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) can occur depending on the relative stabilization of the ground and excited states by the solvent.[8][9] For nonpolar compounds like this compound, this effect is generally modest.

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.

-

-

Instrument Setup:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

-

Data Acquisition:

-

Record a baseline with the solvent-filled cuvette in both beams.

-

Place the sample cuvette in the sample beam and acquire the spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Processing: The spectrum is typically plotted as absorbance versus wavelength. The λ_max and the corresponding molar absorptivity (ε) can be determined.

Visualization of the UV-Vis Spectroscopy Logical Relationships

Caption: Logical relationships in UV-Vis spectroscopy of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a complete picture of its molecular structure and electronic properties. This guide has outlined the expected spectral data based on the principles of spectroscopy and data from analogous compounds. The detailed experimental protocols and the rationale behind the interpretation of the spectra offer a solid foundation for researchers working with this and other 3-alkylthiophene derivatives. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research in materials science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. m.youtube.com [m.youtube.com]

The Solubility of 3-Pentylthiophene in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle

In the realm of organic electronics and medicinal chemistry, 3-Pentylthiophene stands out as a pivotal building block. Its unique molecular architecture, characterized by a sulfur-containing aromatic thiophene ring and a nonpolar pentyl side chain, bestows upon it a fascinating and often challenging solubility profile.[1] A deep understanding of its behavior in various organic solvents is not merely an academic exercise; it is a critical prerequisite for successful synthesis, purification, formulation, and ultimately, the translation of this promising molecule into tangible applications. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to master the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present available data, provide a robust experimental protocol for its determination, and explore predictive models that can guide solvent selection.

Physicochemical Portrait of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. This compound is a colorless to light yellow liquid at room temperature.[1][2] Its lipophilic nature is underscored by its insolubility in water and an estimated XlogP3 value of 4.4, indicating a strong preference for non-polar environments.[1][2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C9H14S | [3][4] |

| Molecular Weight | 154.27 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 204-212 °C | [1][2] |

| Density | ~0.95-0.99 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| XlogP3 (estimated) | 4.4 | [2][3] |

The "Like Dissolves Like" Principle in Action: Understanding the Driving Forces of Solubility

The age-old adage "like dissolves like" provides a fundamental framework for predicting solubility.[5][6] This principle is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent molecules. The dissolution process is energetically favored when the new interactions formed between the solute and solvent are comparable to or stronger than the forces within the pure solute and pure solvent.

The this compound molecule possesses a dual character. The thiophene ring, with its delocalized π-electrons and the heteroatom sulfur, contributes a degree of aromaticity and weak polarity. In contrast, the five-carbon pentyl chain is distinctly nonpolar and hydrophobic.[1] Consequently, its solubility is a delicate balance between these two competing features.

-

Van der Waals Forces : These are the primary intermolecular forces at play for the nonpolar pentyl chain. Nonpolar solvents like hexane and toluene, which also interact primarily through van der Waals forces, are generally good solvents for this compound.

-

Dipole-Dipole Interactions : The thiophene ring introduces a weak dipole moment. Polar aprotic solvents such as acetone and ethyl acetate can engage in dipole-dipole interactions with the thiophene ring, contributing to solubility.

-

Hydrogen Bonding : this compound itself is not a hydrogen bond donor. Therefore, its solubility in protic solvents like ethanol is not driven by hydrogen bonding with the solute but rather by a combination of van der Waals and dipole-dipole interactions.

The interplay of these forces dictates that this compound will exhibit favorable solubility in a range of common organic solvents, particularly those with low to moderate polarity.[1][7]

Solubility Profile of this compound: A Qualitative Overview

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Nonpolar | Soluble | Favorable van der Waals interactions with the pentyl chain. |

| Toluene | Nonpolar (Aromatic) | Soluble | "Like dissolves like" principle; both are aromatic.[1] |

| Diethyl Ether | Slightly Polar | Soluble | Good balance of nonpolar and polar characteristics.[7] |

| Dichloromethane | Polar Aprotic | Soluble | Can interact with the weak dipole of the thiophene ring.[1] |

| Acetone | Polar Aprotic | Soluble | Dipole-dipole interactions with the thiophene ring.[1] |

| Ethanol | Polar Protic | Soluble | Can accommodate both polar and nonpolar moieties.[7] |

| Methanol | Polar Protic | Sparingly Soluble | Higher polarity compared to ethanol may be less favorable. |

| Water | Highly Polar | Insoluble | The large nonpolar pentyl chain dominates.[1] |

A Self-Validating Protocol for the Experimental Determination of Solubility

For applications demanding precise knowledge of solubility, the shake-flask method is a well-established and reliable technique.[8][9][10] The following protocol is designed to be self-validating by ensuring that equilibrium is reached and that the measurements are accurate and reproducible.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of a Saturated Solution :

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration :

-

Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should remain constant once equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution :

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification :

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation and Reporting :

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and report the temperature at which the measurement was performed.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Predictive Approaches: Hansen Solubility Parameters (HSP)

For rapid screening of potential solvents, predictive models can be invaluable. Hansen Solubility Parameters (HSP) offer a powerful framework for predicting the solubility of a solute in a given solvent.[11][12][13] The underlying principle is that "like dissolves like," where "like" is defined by three parameters:

-

δD (Dispersion) : Represents the energy from van der Waals forces.

-

δP (Polar) : Represents the energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding) : Represents the energy from hydrogen bonds.

Each molecule (both solute and solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[12] The closer two points are in this space, the more likely the substances are to be soluble in each other. The distance between the solute and solvent in Hansen space (Ra) can be calculated, and if it is less than the interaction radius (R0) of the solute, solubility is predicted.[11][14] This relationship is often expressed as the Relative Energy Difference (RED), where RED = Ra/R0. A RED value less than 1 indicates likely solubility.[11]

Conclusion: A Practical Framework for Solubility Success

The solubility of this compound in organic solvents is a multifaceted property governed by its unique molecular structure. While it exhibits broad solubility in many common organic solvents, precise quantitative data is often required for process optimization and formulation development. This guide has provided a theoretical framework for understanding its solubility, a qualitative overview of its behavior in various solvents, and a robust, self-validating experimental protocol for its accurate determination. By combining theoretical understanding with rigorous experimental practice, researchers can confidently navigate the solubility landscape of this compound and unlock its full potential in their scientific endeavors.

References

- 1. 3-N-Pentylthiophene Manufacturer China | Properties, Safety, Applications, Supplier Price & Quality – Expert Chemical Information [quinoline-thiophene.com]

- 2. 3-pentyl thiophene, 102871-31-8 [thegoodscentscompany.com]

- 3. PubChemLite - this compound (C9H14S) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C9H14S | CID 15345429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.ws [chem.ws]

- 7. chembk.com [chembk.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Electronic Properties of 3-Pentylthiophene Monomer

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of the 3-Pentylthiophene monomer, a foundational building block for a significant class of conducting polymers. While much of the existing literature focuses on the polymeric form, poly(this compound), understanding the fundamental electronic characteristics of the monomer is paramount for the rational design and synthesis of novel organic electronic materials and for potential applications in drug development where thiophene moieties are of interest. This document synthesizes theoretical insights with established experimental protocols to offer a holistic view of the monomer's electronic structure, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and its optical bandgap. Detailed methodologies for synthesis, electrochemical analysis, and spectroscopic characterization are presented, alongside computational modeling workflows, to provide a robust framework for researchers in the field.

Introduction: The Significance of this compound

This compound is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The introduction of the pentyl group at the 3-position of the thiophene ring imparts several crucial properties, most notably enhanced solubility in organic solvents. This processability is a key advantage for its subsequent polymerization and the fabrication of organic electronic devices. While the monomer itself is a colorless to light yellow liquid, its true potential is realized when it serves as the precursor to poly(this compound) (P3PT), a polymer semiconductor with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1]

The electronic properties of the resulting polymer are intrinsically linked to the electronic structure of the constituent monomer units. Therefore, a thorough characterization of the this compound monomer is essential for predicting and tuning the performance of the corresponding polymer. This guide will delve into the synthesis of this key monomer and the experimental and computational techniques used to elucidate its core electronic properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various established organometallic coupling reactions. A common and effective route involves the Kumada or Suzuki coupling of a Grignard reagent or a boronic acid derivative with a halogenated thiophene. A generalized, reliable protocol is outlined below.

Experimental Protocol: Synthesis via Grignard Coupling

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

1-Bromopentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (as an initiator)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (as a catalyst)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until most of the magnesium has reacted to form pentylmagnesium bromide.

-

Coupling Reaction: To the freshly prepared Grignard reagent, add a catalytic amount of Ni(dppp)Cl₂. Slowly add a solution of 3-bromothiophene in anhydrous diethyl ether from the dropping funnel. The reaction mixture is typically refluxed for several hours to ensure complete reaction.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute HCl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Nickel Catalyst: The nickel catalyst is crucial for facilitating the cross-coupling reaction between the Grignard reagent and the aryl halide (3-bromothiophene).

-

Acidic Quench: The addition of dilute HCl serves to protonate any remaining Grignard reagent and to dissolve the magnesium salts formed during the reaction, aiding in the separation of the organic and aqueous layers.

Electronic Structure: HOMO, LUMO, and Bandgap

The electronic properties of this compound are primarily defined by the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is the HOMO-LUMO gap, which is a critical parameter that dictates the material's optical and electronic behavior.

Experimental Determination of Electronic Properties

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. By measuring the oxidation and reduction potentials, we can estimate the HOMO and LUMO energy levels, respectively.[2]

Experimental Protocol for Cyclic Voltammetry:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the monomer should be in the millimolar range.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[3]

-

Internal Standard: Ferrocene is often added as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measured potentials against the vacuum level.[1]

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is reversed to complete the cycle.

-

Data Analysis: The onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) peaks are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical equations[1][4]:

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]

Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly depending on the experimental conditions and reference source.[1]

-

Workflow for HOMO/LUMO Determination via CV:

References

An In-Depth Technical Guide to the Health and Safety of 3-Pentylthiophene

This guide provides comprehensive health and safety information for 3-Pentylthiophene (CAS No. 102871-31-8), tailored for researchers, chemists, and drug development professionals. The protocols and insights herein are synthesized from established safety data and are designed to foster a proactive safety culture within the laboratory. The primary objective is not merely to list hazards but to explain the causality behind safe handling procedures, enabling scientific personnel to work with this compound confidently and securely.

Section 1: Core Chemical Profile and Hazard Synopsis

This compound is a substituted thiophene, often appearing as a colorless to light yellow liquid with a characteristic sulfurous odor.[1][2] It serves as a valuable intermediate in organic synthesis and as a building block for functional materials in fields like organic electronics.[1][3] However, its utility is accompanied by specific hazards that necessitate rigorous safety protocols.

The primary and most immediate hazard associated with this compound is its flammability.[4] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" scenario.[5][6] While comprehensive toxicological data for this specific compound is limited, data from structurally related thiophenes suggest a potential for skin, eye, and respiratory irritation.[5][7][8]

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 102871-31-8 | [2][4] |

| Molecular Formula | C9H14S | [4][9] |

| Molecular Weight | 154.27 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | ~204-205 °C @ 760 mm Hg | [2] |

| Flash Point | ~54.6 °C (130 °F) (Closed Cup) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | [1][2] |

Section 2: GHS Classification and Hazard Communication

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. For this compound, the classification is clear and dictates the fundamental safety precautions required.

Table 2: GHS Hazard Identification

| Pictogram |

|

| Signal Word | Warning |

| GHS Hazard Class | Flammable Liquid, Category 3 |

| Hazard Statement | H226: Flammable liquid and vapor |

Source: European Chemicals Agency (ECHA)[4]

This classification is the cornerstone of our safety approach. The following diagram illustrates the logical workflow from hazard identification to the implementation of necessary controls.

Caption: Hazard Communication Workflow for this compound.

Section 3: Laboratory Handling and Storage Protocols

Adherence to a strict handling protocol is non-negotiable. The causality behind these steps is rooted in mitigating the risks of fire, explosion, and chemical exposure.

Step-by-Step Handling Protocol

-

Preparation and Area Survey: Before handling, ensure the work area is clear of all ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment (e.g., stir plates, ovens).[10][11] The rationale is to prevent the ignition of flammable vapors, which may be present even at room temperature.

-

Engineering Controls: Conduct all manipulations of this compound inside a certified chemical fume hood.[8] This is critical to prevent the accumulation of flammable vapors in the laboratory atmosphere and to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Don the required PPE before entering the handling area. This includes safety goggles, chemical-resistant nitrile gloves, and a flame-resistant lab coat. (See Section 4 for details).

-

Grounding and Bonding: When transferring quantities greater than 500 mL, use grounding and bonding straps to connect the source and receiving containers.[12] This prevents the buildup of static electricity, a common and often overlooked ignition source for flammable liquids.

-

Dispensing: Use only spark-proof tools for opening containers or transferring the liquid.[10] When dispensing, pour slowly to minimize splashing and vapor generation. Keep containers closed when not in use.[12]

-

Post-Handling: After use, tightly seal the container. Wipe down the external surface of the container and the work area with a suitable solvent. Wash hands and forearms thoroughly with soap and water, even if no direct contact is suspected.

Storage Requirements

-

Location: Store in a designated, well-ventilated flammable liquids cabinet.[13] The cabinet should be away from heat sources and direct sunlight.

-

Container Integrity: Ensure containers are tightly closed to prevent the escape of vapors.[12]

-

Incompatibilities: Segregate this compound from strong oxidizing agents (e.g., nitric acid, perchlorates, peroxides).[5][6][13] Contact between these substances can lead to a violent reaction, fire, or explosion.

-

Peroxide Formation: While not explicitly documented for this compound, related compounds can sometimes form explosive peroxides over time upon exposure to air.[14] It is a best practice to date containers upon receipt and opening. For containers stored for extended periods (e.g., >12 months), consider testing for peroxides before use, especially before distillation.[15]

Section 4: Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is the final barrier between the researcher and the chemical hazard; it should never be viewed as a substitute for robust engineering controls and safe work practices.[16]

-

Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[8][17] They provide crucial protection against splashes and vapors. A face shield may be required for larger-scale operations.

-

Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[5] Always inspect gloves for tears or punctures before use. It is critical to understand that no glove material offers indefinite protection. Consult the glove manufacturer's compatibility chart and change gloves frequently, especially after any suspected contact.

-

Body Protection: A flame-resistant lab coat is recommended. At a minimum, a standard lab coat, fully buttoned, along with long pants and closed-toe shoes made of a non-porous material are required to protect the skin.[16][18]

-

Respiratory Protection: Under normal laboratory conditions with proper use of a fume hood, respiratory protection is not required.[17] However, in the event of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][19]

Section 5: Emergency Procedures and First Aid

A swift and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

Emergency Response Workflow

The following diagram outlines the critical decision points and actions in the event of a spill or personnel exposure.

Caption: Emergency Response Workflow for Spills and Exposures.

Detailed First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[20][21] If they experience difficulty breathing, coughing, or dizziness, seek immediate medical attention.[7][22][23]

-

Skin Contact: Remove all contaminated clothing without delay. Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[20][23] Seek medical advice if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete irrigation.[20][23] Remove contact lenses if present and easy to do so. Prompt medical attention from an ophthalmologist is crucial.[14][20]

-

Ingestion: Do NOT induce vomiting, as this can lead to aspiration of the chemical into the lungs.[14][20] If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[14]

Section 6: Fire and Explosion Hazards

-

Fire Hazard: this compound is a flammable liquid.[4] Vapors can form explosive mixtures with air, and these vapors may travel to a distant ignition source and flash back.[7][13] Containers may rupture or explode if heated.[7][10]

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or dry sand.[7][10][12]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as this may scatter the burning liquid and spread the fire.[7][10] A water spray can be used to cool fire-exposed containers.[7]

-

Hazardous Combustion Products: Burning will produce toxic and irritating fumes, primarily carbon oxides (CO, CO2) and sulfur oxides (SOx).[10][13][17] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13][17]

Section 7: Disposal Considerations

Chemical waste disposal is a highly regulated process designed to protect human health and the environment.

Waste Disposal Protocol

-

Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.

-

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable").

-

Storage: Store the waste container in a designated satellite accumulation area until it is ready for pickup by certified hazardous waste personnel. The storage area must be secure and segregated from incompatible materials.

-

Prohibitions: It is imperative that this compound is never disposed of down the drain or mixed with general laboratory trash.[10][14] Evaporation in a fume hood is not an acceptable method of disposal.

-

Regulatory Compliance: All disposal activities must comply with federal, state, and local environmental regulations (e.g., US EPA 40 CFR Part 261).[10]

Section 8: Toxicological Information Summary

The toxicological properties of this compound have not been exhaustively investigated.[2][8] However, based on data from analogous thiophene compounds, the following potential effects should be considered:

-

Acute Effects: May be harmful if swallowed.[13][14] Contact can cause irritation to the skin and eyes.[7][8] Inhalation of high concentrations of vapor may lead to irritation of the respiratory tract, headaches, dizziness, and nausea.[7][13]

-

Chronic Effects: Prolonged or repeated skin contact may lead to dermatitis due to the defatting properties of the substance. No ingredients of this product are listed as carcinogens by IARC or ACGIH.[24]

Some substituted thiophenes are used as flavoring ingredients, and their safety has been evaluated in that context.[25] However, the concentrations and exposure routes in a research setting are vastly different, necessitating the conservative safety measures outlined in this guide.

References

- 1. chembk.com [chembk.com]

- 2. 3-pentyl thiophene, 102871-31-8 [thegoodscentscompany.com]

- 3. 3-N-Pentylthiophene Manufacturer China | Properties, Safety, Applications, Supplier Price & Quality – Expert Chemical Information [quinoline-thiophene.com]

- 4. This compound | C9H14S | CID 15345429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. PubChemLite - this compound (C9H14S) [pubchemlite.lcsb.uni.lu]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. synerzine.com [synerzine.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]

- 16. Chapter 3 - Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]

- 17. fishersci.com [fishersci.com]

- 18. PPE Persaonl Protective Equipment - Pesticide Safety - NPSEC [npsec.us]

- 19. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 20. abmole.com [abmole.com]

- 21. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 22. concawe.eu [concawe.eu]

- 23. en.hesperian.org [en.hesperian.org]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. femaflavor.org [femaflavor.org]

Introduction: The Role of 3-Pentylthiophene in Modern Research

An In-Depth Technical Guide to Sourcing 3-Pentylthiophene for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, vetting, and verifying commercial suppliers of this compound. The focus is on ensuring material quality and consistency, which are paramount for reproducible and reliable results in high-stakes research environments.

This compound (C₉H₁₄S, CAS No. 102871-31-8) is an alkylated thiophene derivative that has emerged as a critical building block in materials science and organic synthesis.[1][2] Its molecular structure, featuring a five-membered aromatic thiophene ring with a pentyl side chain, imparts unique electronic properties and solubility in organic solvents.[2] These characteristics make it a highly sought-after precursor for the synthesis of conductive polymers, such as poly(3-alkylthiophenes) (P3ATs).

In the field of organic electronics, this compound is integral to the development of materials for:

-

Organic Field-Effect Transistors (OFETs): Where it serves as a p-type semiconductor.[2]

-

Organic Photovoltaics (OPVs) / Solar Cells: Acting as an electron donor material to enhance efficiency and stability.[3]

-

Organic Light-Emitting Diodes (OLEDs): Contributing to charge transport layers within flexible and lightweight electronic devices.[2][3]

-

Chemical Sensors: Used in fabricating sensors with high sensitivity for detecting gases and vapors.[3]

Given its foundational role, the purity and consistency of the initial this compound monomer are critical. Impurities can dramatically alter the electronic properties, polymerization behavior, and ultimate performance of the final device or molecule.

Critical Quality Attributes for Research-Grade this compound

Before engaging suppliers, it is essential to define the critical quality attributes (CQAs) of this compound required for your specific application. The difference between a successful experiment and a failed one often lies in uncharacterized contaminants.

| Attribute | Significance in Research | Typical Specification |

| Purity (Assay) | The percentage of this compound directly impacts the stoichiometry of reactions and the final polymer's properties. Higher purity is essential for achieving desired electronic performance. | >97% for general synthesis; >99.5% for high-performance electronics. |

| Isomeric Purity | Contamination with isomers, such as 2-Pentylthiophene, can introduce defects in the polymer chain, disrupting conjugation and charge transport. | Regioisomeric ratio should be specified; often requires detailed NMR analysis. |

| Volatile Impurities | Residual solvents from synthesis (e.g., THF, toluene) or related volatile byproducts can interfere with polymerization or device fabrication processes. | Typically assessed by GC-MS; should be <0.5%. |

| Water Content | Moisture can quench catalysts used in polymerization (e.g., Grignard metathesis) and degrade the material. | Measured by Karl Fischer titration; typically <100 ppm. |

| Elemental/Metal Impurities | Trace metals (e.g., Palladium, Nickel from catalysis) can act as charge traps in semiconductor devices, severely degrading performance. | Assessed by ICP-MS; levels should be in the low ppm or ppb range. |

Vetting Commercial Suppliers: A Step-by-Step Workflow

A systematic approach to supplier selection is crucial for mitigating risks associated with material variability. The following workflow outlines a best-practice methodology for qualifying a new vendor for this compound.

Caption: Workflow for selecting and qualifying a this compound supplier.

Overview of Commercial Suppliers

The following table summarizes publicly available information for several commercial suppliers of this compound. Researchers should always request a batch-specific Certificate of Analysis for the most accurate data.

| Supplier | Product Example | Stated Purity | Available Quantities | Key Documentation |

| TCI America | This compound | >97.0% (GC)[4] | Gram to bulk scales | SDS, Product Page |

| Sigma-Aldrich (Merck) | This compound | (Varies by product grade) | Gram to kilogram scales | SDS, CoA (request)[5] |

| Chem-Impex | This compound | (Not specified) | Research quantities | Product Page[3] |

| LabSolutions | This compound | >97.0% (GC)[6] | 200mg, 1g, 5g[6] | Product Page, SDS[6] |

Note: This information is based on publicly accessible data and is subject to change. Direct inquiry and documentation review are mandatory.

Mandatory Incoming Quality Control (QC) Protocol

Upon receiving a new batch of this compound, do not assume it meets the specifications on the label. Independent verification is a cornerstone of good laboratory practice.

Caption: In-house quality control workflow for incoming this compound.

Experimental Protocol: QC Verification

1. ¹H NMR Spectroscopy (Structural Verification & Isomeric Purity)

-

Objective: To confirm the chemical structure and identify the presence of any isomeric impurities (e.g., 2-Pentylthiophene).

-

Procedure:

-

Prepare a sample by dissolving ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Analysis:

-

Confirm the characteristic peaks for this compound: three distinct aromatic protons and the aliphatic signals of the pentyl group.

-

Integrate the aromatic region carefully. The presence of signals corresponding to 2-Pentylthiophene would indicate isomeric impurity.[7]

-

Compare the spectrum to a known reference or the supplier's provided spectrum.

-

-

2. Gas Chromatography-Mass Spectrometry (Purity Assay & Volatile Impurities)

-

Objective: To obtain a purity percentage (area %) and identify any residual solvents or volatile byproducts.

-

Procedure:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity solvent like dichloromethane or hexane.

-

Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program that starts at a low temperature (e.g., 50°C) to resolve low-boiling impurities and ramps to a higher temperature (e.g., 250°C) to elute the main compound.

-

Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to all other peaks.

-

The mass spectrometer will help identify the chemical nature of any impurity peaks detected.

-

-

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

-

Hazard Profile: this compound is a flammable liquid and vapor.[1] Standard precautions for handling flammable organic liquids must be followed.[5][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a flame-retardant lab coat.[8][9]

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][8]

-

This compound can be air-sensitive. For long-term storage, particularly for high-purity grades, blanketing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation and peroxide formation.[10][11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

Sourcing high-quality this compound is a critical first step for any research program relying on this versatile building block. By implementing a rigorous supplier vetting process, performing independent incoming quality control, and adhering to strict storage and handling protocols, researchers can ensure the integrity of their starting material. This diligence minimizes experimental variability, enhances the reliability of results, and ultimately accelerates the pace of discovery in the exciting fields of organic electronics and drug development.

References

- 1. This compound | C9H14S | CID 15345429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-N-Pentylthiophene Manufacturer China | Properties, Safety, Applications, Supplier Price & Quality – Expert Chemical Information [quinoline-thiophene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]